8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
Overview
Description
8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-diazoimidazole-5-carboxamide with an isocyanate can yield high product yields when the isocyanate is of acceptable purity . Alternatively, alkylation of the nor-temozolomide anion can also produce new imidazotetrazines .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of metal-free conditions and environmentally friendly methodologies is often preferred to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidative C–H amination reactions can be performed under metal-free conditions to synthesize imidazo[1,5-a]quinolines . Decarboxylative cyclization reactions are also employed to construct the imidazole ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with isocyanates can yield imidazotetrazines, while oxidative amination can produce imidazo[1,5-a]quinolines .
Scientific Research Applications
8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit significant anticancer activities against various cancer cell lines . Additionally, it is used in the development of new chemosynthetic strategies and drug development due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one involves its interaction with molecular targets and pathways within the cell. For instance, certain derivatives of this compound can alkylate DNA at clusters of guanine residues, leading to DNA damage and subsequent cell death . This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one include other imidazoles and tetrazines, such as temozolomide and its derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of functional groups and the ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both synthetic chemistry and medicinal research.
Properties
IUPAC Name |
8-acetyl-3-methyl-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDMOQAASVUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2NNN(C(=O)N2C=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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